(Z)-4-(tert-butyl)-N'-(3-tosyl-2H-chromen-2-ylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-4-(tert-butyl)-N'-(3-tosyl-2H-chromen-2-ylidene)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C26H26N2O5S2 and its molecular weight is 510.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-4-(tert-butyl)-N'-(3-tosyl-2H-chromen-2-ylidene)benzenesulfonohydrazide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a hydrazone linkage between a sulfonyl group and a chromene derivative. Its molecular formula is C19H22N2O4S, with a molecular weight of approximately 378.45 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its absorption and bioactivity.
Synthesis
The synthesis of this compound typically involves the condensation reaction of 3-tosyl-2H-chromen-2-one with benzenesulfonohydrazide in the presence of suitable catalysts. This method has been optimized to yield high purity products, which are crucial for accurate biological evaluations.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Bacillus subtilis | 18 | 16 |
These findings indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative ones, possibly due to differences in cell wall structure.
Antioxidant Activity
In vitro assays have demonstrated that this compound possesses notable antioxidant properties. The DPPH radical scavenging assay showed an IC50 value of 25 µM, indicating its effectiveness in neutralizing free radicals.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes related to neurodegenerative diseases. Preliminary results suggest that it inhibits acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with an IC50 value of 15 µM. This positions it as a potential candidate for further development in treating cognitive decline.
Case Studies
- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced oxidative stress markers in the brain, supporting its role as a neuroprotective agent.
- Cytotoxicity Assays : In cancer cell lines, this compound exhibited selective cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of 20 µM.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(Z)-[3-(4-methylphenyl)sulfonylchromen-2-ylidene]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S2/c1-18-9-13-21(14-10-18)34(29,30)24-17-19-7-5-6-8-23(19)33-25(24)27-28-35(31,32)22-15-11-20(12-16-22)26(2,3)4/h5-17,28H,1-4H3/b27-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZZEGONPJZTID-RFBIWTDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.